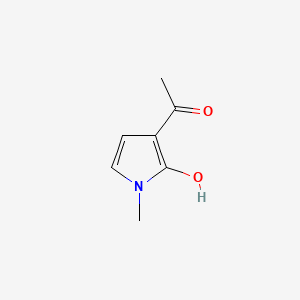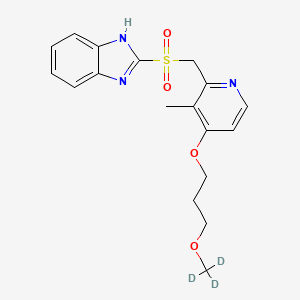
Rabeprazole Sulfone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rabeprazole Sulfone-d3 is a derivative of Rabeprazole . Rabeprazole is a proton pump inhibitor used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used only in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome . Rabeprazole may also be given with an antibiotic to prevent duodenal ulcer caused by infection with Helicobacter pylori (H. pylori) .
Molecular Structure Analysis
The molecular formula of Rabeprazole Sulfone-d3 is C18H21N3O4S . The IUPAC name is 2- [ [4- (3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1 H -benzimidazole . The molecular weight is 375.4 g/mol .Physical And Chemical Properties Analysis
The molecular weight of Rabeprazole Sulfone-d3 is 375.4 g/mol . The molecular formula is C18H21N3O4S . The IUPAC name is 2- [ [4- (3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1 H -benzimidazole .Applications De Recherche Scientifique
Overview of Rabeprazole
Rabeprazole, a proton pump inhibitor (PPI), is widely utilized for managing conditions necessitating the reduction of gastric acid secretion, such as gastroesophageal reflux disease (GERD), duodenal and gastric ulcers, and Zollinger-Ellison syndrome. Its effectiveness is well-established in treating acid-related diseases, offering a cost-effective option with a consistent efficacy profile and minimal drug interaction potential due to its predominantly nonenzymatic metabolism (Baldwin & Keam, 2009).
Pharmacokinetics of Rabeprazole
Rabeprazole's pharmacokinetic attributes include a dose-linear maximum plasma concentration and area under the plasma concentration time curve, independent of the time to maximum plasma concentration and elimination half-life. Its extensive liver metabolism through the cytochrome P450 enzyme system and primary urinary excretion of metabolites, along with its non-accumulation with repeated dosing and unaffected bioavailability by food or antacids, underscore its pharmacological efficiency. Notably, rabeprazole's pharmacokinetic profile is distinct in elderly individuals and patients with chronic cirrhosis, although these alterations do not lead to clinically significant effects, indicating no requirement for dosage adjustment in these populations (Swan, Hoyumpa, & Merritt, 1999).
Comparative Efficacy and Safety
Rabeprazole demonstrates at least equal efficacy to omeprazole in treating GERD, with a favorable adverse event profile. Its tolerance in clinical trials, alongside the absence of required dose adjustments for specific populations such as the elderly or those with renal or mild-to-moderate hepatic disease, validates its use in acid-related diseases (Thjodleifsson & Cockburn, 1999).
Rabeprazole's Pharmacology
Rabeprazole distinguishes itself from other PPIs through more potent and rapid inhibition of H+,K+-ATPase and acid secretion, reflecting in its faster activation within the parietal cell canaliculus. This characteristic, alongside its notable efficacy in inhibiting gastric acid secretion and antibacterial activity against Helicobacter pylori, positions it as a clinically advantageous option for treating acid-related conditions (Williams & Pounder, 1999).
Therapeutic Efficacy in Acid-Related Diseases
A comprehensive review of rabeprazole's application in treating acid-related diseases highlights its capability to achieve optimal acid suppression from the first administration, maintaining this advantage across subsequent therapy days. Its unique metabolic pathway, predominantly through a non-enzymatic process, minimizes the influence of genetic polymorphisms on its pharmacokinetics and pharmacodynamics, further underlining its clinical efficacy across a spectrum of acid-dependent conditions (Pace, Pallotta, Casalini, & Porro, 2007).
Orientations Futures
Rabeprazole has been used with success in the treatment of some atypical GERD manifestations, such as dysphagia associated with GERD, GERD-related asthma and chest-pain, and in the therapy of Barrett’s esophagus . Finally, rabeprazole achieves similar Helicobacter pylori eradication rates compared with omeprazole and lansoprazole when co-administrated with low or high doses of antibiotics (amoxicillin and clarithromycin) . In addition, low doses of rabeprazole (10 mg/bid) may be effective in eradicating the pathogen .
Propriétés
IUPAC Name |
2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfonyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNPBSPFHFPML-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rabeprazole Sulfone-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)
![2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)
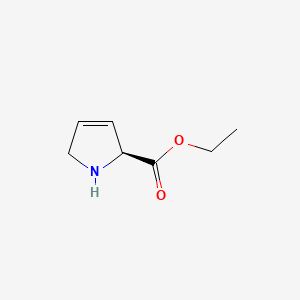
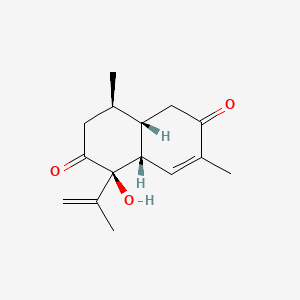
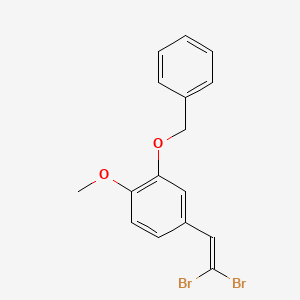

![3-[2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)
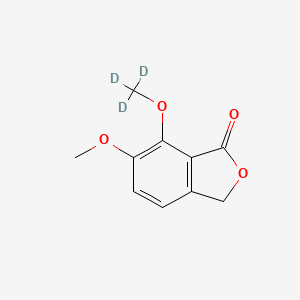

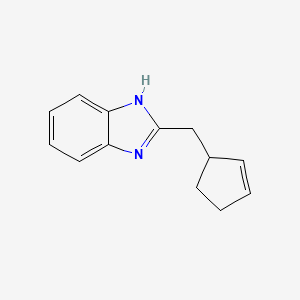
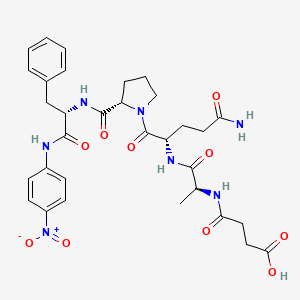
![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)
